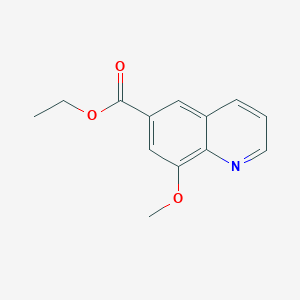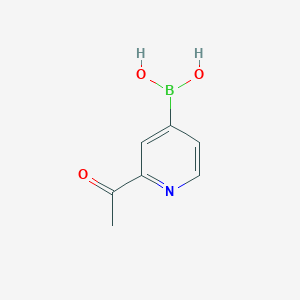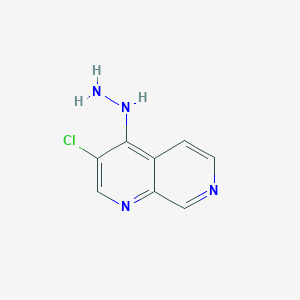
3-Chloro-4-hydrazinyl-1,7-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-hydrazinyl-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
Vorbereitungsmethoden
The synthesis of 3-Chloro-4-hydrazinyl-1,7-naphthyridine can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-1,7-naphthyridine with hydrazine hydrate in ethanol under reflux conditions. This reaction typically yields the desired product in high purity and yield .
Analyse Chemischer Reaktionen
3-Chloro-4-hydrazinyl-1,7-naphthyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various naphthyridine derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with different substituents.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrazine hydrate, sodium azide, and phenyl isothiocyanate . Major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-hydrazinyl-1,7-naphthyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-hydrazinyl-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit bacterial DNA gyrase, thereby preventing bacterial replication . In anticancer applications, the compound induces apoptosis in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-4-hydrazinyl-1,7-naphthyridine can be compared with other naphthyridine derivatives such as:
1,8-Naphthyridine: Known for its use in drug development for bacterial infections.
2,7-Naphthyridine: Exhibits antimicrobial and anticancer activities.
1,5-Naphthyridine: Used in the synthesis of metal complexes and exhibits various biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other naphthyridine derivatives.
Eigenschaften
Molekularformel |
C8H7ClN4 |
|---|---|
Molekulargewicht |
194.62 g/mol |
IUPAC-Name |
(3-chloro-1,7-naphthyridin-4-yl)hydrazine |
InChI |
InChI=1S/C8H7ClN4/c9-6-3-12-7-4-11-2-1-5(7)8(6)13-10/h1-4H,10H2,(H,12,13) |
InChI-Schlüssel |
CBPRKAFLFPKBIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=NC=C(C(=C21)NN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


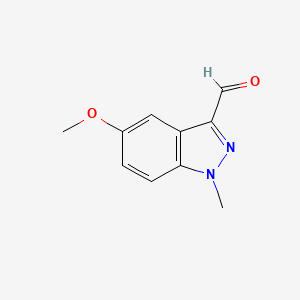

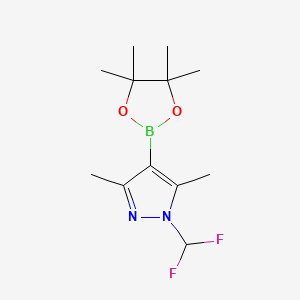
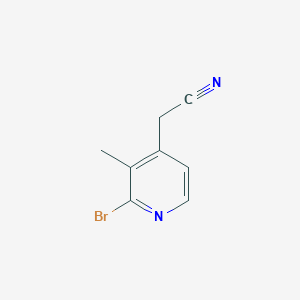
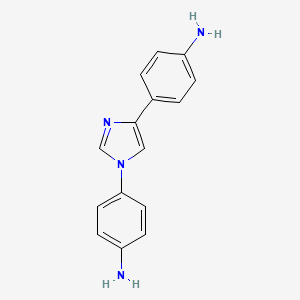
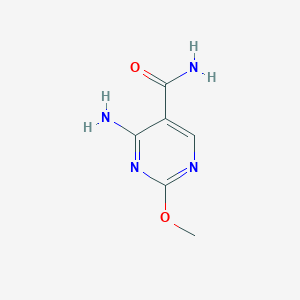

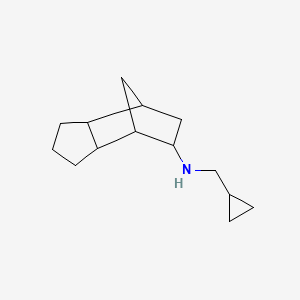
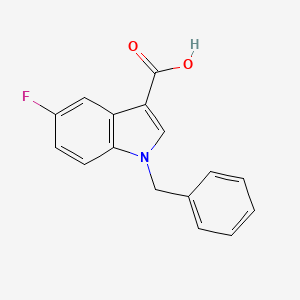

![1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B12951394.png)
